4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide
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Overview
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide: is a synthetic organic compound known for its potential applications in various scientific fields, particularly chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of the Quinazolinone Core: : The preparation begins with the synthesis of the quinazolinone core by cyclization of appropriate precursors such as anthranilic acid derivatives with various reagents under controlled conditions.
Introduction of the Bromo Substituent: : A bromination reaction is then conducted to introduce the bromo substituent at the desired position on the quinazolinone ring, typically using bromine or N-bromosuccinimide.
Functionalization with Butanamide: : The next step involves the attachment of the butanamide group via amide coupling reactions using suitable coupling agents like EDCI or DCC.
Attachment of the Piperazine Moiety: : Finally, the compound is functionalized with the piperazine moiety by reacting it with the corresponding bromo compound in the presence of a base, completing the synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide.
Industrial Production Methods: : Industrial production methods for this compound may involve optimization of the above synthetic routes for larger scale production, ensuring higher yield, purity, and cost-effectiveness. This can include the use of more efficient catalysts, solvents, and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group or other oxidizable positions.
Reduction: : Reduction reactions can be performed on the quinazolinone core to modify its oxidation state.
Substitution: : Electrophilic substitution reactions, especially at the bromo position, can yield various derivatives.
Oxidation: : Reagents like m-CPBA or KMnO₄ under acidic conditions.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: : Various nucleophiles can be used under appropriate conditions, such as anhydrous solvents and controlled temperatures.
Oxidation typically produces quinones or hydroxylated products.
Reduction can yield reduced quinazolinone derivatives.
Substitution reactions result in a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: : This compound serves as a precursor for synthesizing a variety of novel compounds with potential pharmaceutical applications. Biology and Medicine :
Potential Therapeutic Agent: : Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Industry :
Material Science: : Its unique structure allows it to be utilized in the design of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: : The exact mechanism of action can vary depending on the specific application and derivative of the compound. For instance:
In Cancer Therapy: : The compound may interact with DNA, inhibiting cell proliferation or inducing apoptosis.
Anti-inflammatory Activity: : It might inhibit specific enzymes or signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds:
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the piperazine moiety, resulting in different biological properties.
N-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-butanamide: : Contains a hydroxy group instead of a methoxy group, altering its reactivity and application potential.
Uniqueness: : What sets 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide apart is its multi-functionalized structure, which provides a versatile platform for further chemical modifications and broad-spectrum applications in various scientific fields.
There you have it—a comprehensive dive into the world of This compound . Curious about more intricate details, or shall we chat about something else?
Properties
CAS No. |
892286-24-7 |
---|---|
Molecular Formula |
C26H32BrN5O4 |
Molecular Weight |
558.477 |
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C26H32BrN5O4/c1-36-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)35/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,35) |
InChI Key |
QNDXRPIXSKKUGM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
solubility |
not available |
Origin of Product |
United States |
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